3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-N-[2-(4-morpholinyl)ethyl]acrylamide
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Overview
Description
The compound “3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-N-[2-(4-morpholinyl)ethyl]acrylamide” is a complex organic molecule. It contains several functional groups, including a methoxy group (-OCH3), a sulfonyl group (-SO2-), an acrylamide group (-C=O-NH2), and two types of heterocyclic groups (piperidine and morpholine rings). The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and heterocyclic rings. These groups will have different electronic and steric effects, which could influence the compound’s reactivity and physical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl, amide, and ether (in the methoxy group) functionalities suggest that this compound might have good solubility in polar solvents .Properties
IUPAC Name |
(E)-3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-N-(2-morpholin-4-ylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5S/c1-28-19-7-5-18(17-20(19)30(26,27)24-10-3-2-4-11-24)6-8-21(25)22-9-12-23-13-15-29-16-14-23/h5-8,17H,2-4,9-16H2,1H3,(H,22,25)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJPOADCBONZCK-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCN2CCOCC2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCN2CCOCC2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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